5-(m-Tolyl)-1H-tetrazole
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Overview
Description
5-(m-Tolyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a meta-tolyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry, materials science, and as ligands in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)-1H-tetrazole typically involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions. One common method is the reaction of m-tolunitrile with sodium azide in the presence of a strong acid like hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
5-(m-Tolyl)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids or amides.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as energetic materials and coordination polymers.
Mechanism of Action
The mechanism of action of 5-(m-Tolyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The tetrazole ring can mimic the electronic properties of other functional groups, allowing it to bind to active sites and modulate biological activity. The meta-tolyl group can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a meta-tolyl group.
5-(p-Tolyl)-1H-tetrazole: Similar structure but with a para-tolyl group.
5-(o-Tolyl)-1H-tetrazole: Similar structure but with an ortho-tolyl group.
Uniqueness
5-(m-Tolyl)-1H-tetrazole is unique due to the position of the tolyl group, which can influence its chemical reactivity and biological activity. The meta position can affect the electronic distribution and steric interactions, leading to distinct properties compared to its ortho and para isomers.
Properties
IUPAC Name |
5-(3-methylphenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-3-2-4-7(5-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZNHKMUSLKULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901149 |
Source
|
Record name | NoName_224 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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